3,3'-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)
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Overview
Description
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group attached to a methanediyl bridge, which is further connected to two thiochromen-2-one moieties. The presence of nitro, hydroxy, and thiochromen groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2H-thiochromen-2-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the methanediyl bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy and thiochromen groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(3-Nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(4-Chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
- 3,3’-[(2-Hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity
This detailed article provides a comprehensive overview of 3,3’-[(4-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one), covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H15NO6S2 |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-hydroxy-4-oxothiochromen-3-yl)-(4-nitrophenyl)methyl]thiochromen-4-one |
InChI |
InChI=1S/C25H15NO6S2/c27-22-15-5-1-3-7-17(15)33-24(29)20(22)19(13-9-11-14(12-10-13)26(31)32)21-23(28)16-6-2-4-8-18(16)34-25(21)30/h1-12,19,29-30H |
InChI Key |
LPYWLMGZONFYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(S2)O)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(SC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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